molecular formula C9H12ClNO B1582863 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride CAS No. 63905-73-7

1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride

Cat. No.: B1582863
CAS No.: 63905-73-7
M. Wt: 185.65 g/mol
InChI Key: KKZTXWVJZMVLFG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-6-ol is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class within this group .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinolin-6-ol is complex, and it’s part of the larger group of isoquinoline alkaloids .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolin-6-ol are diverse, given its role as a key component in various synthetic compounds .

Scientific Research Applications

Synthesis and Biological Activity

1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride and its derivatives have been synthesized and evaluated for various biological activities. A study by Aghekyan et al. (2017) synthesized new propan-2-ol derivatives of the tetrahydroisoquinoline series, showing moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

Antiglioma Activity

Another significant application is in the field of cancer research. Mohler et al. (2006) discovered that certain tetrahydroisoquinoline (THI) derivatives selectively blocked the growth of C6 glioma, leaving normal astrocytes relatively unaffected, indicating potential in treating gliomas (Mohler et al., 2006).

Analgesic and Anti-Inflammatory Effects

Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory activity of specific tetrahydroisoquinoline hydrochloride derivatives, finding significant anti-inflammatory effects (Rakhmanova et al., 2022).

Local Anesthetic Activity and Toxicity Evaluation

The compound has also been explored for its local anesthetic activity. Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of synthesized 1-aryl-tetrahydroisoquinoline alkaloid derivatives, showing promising results as potential anesthetic agents (Azamatov et al., 2023).

Catalytic Asymmetric Synthesis

In the field of synthetic chemistry, tetrahydroisoquinolines are used as chiral scaffolds in asymmetric catalysis. Liu et al. (2015) summarized novel strategies for synthesizing C1-chiral tetrahydroisoquinolines, highlighting their bioactivity and applications in total synthesis of alkaloid natural products (Liu et al., 2015).

Norepinephrine Potentiation

Kihara et al. (1994)

prepared a variety of 1,2,3,4-tetrahydroisoquinolin-4-ols, exploring their ability to potentiate norepinephrine, an important neurotransmitter. This research contributes to understanding the structure-activity relationships of these compounds (Kihara et al., 1994).

Anticancer Agent Synthesis

Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, examining their cytotoxicity on various breast cancer cell lines. This study highlights the potential of these derivatives in cancer treatment (Redda et al., 2010).

Dynamic Kinetic Resolution

Forró et al. (2016) focused on synthesizing enantiopure tetrahydroisoquinoline-1-carboxylic acids through dynamic kinetic hydrolysis, which are useful in modulating nuclear receptors. This process is vital in producing specific enantiomers for medical applications (Forró et al., 2016).

Acetylcholinesterase Inhibition

Ming (2011) developed tacrine-tetrahydroisoquinoline hybrids as acetylcholinesterase inhibitors, indicating their potential in treating neurological disorders such as Alzheimer's disease (Ming, 2011).

Antimalarial Potential

Hanna et al. (2014) synthesized 1-aryl-tetrahydroisoquinoline analogues and evaluated their in vitro antiplasmodial activity, finding significant potential against malaria (Hanna et al., 2014).

Multicomponent Reactions for Functionalization

Kaur and Kumar (2020) reviewed various multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, essential for producing alkaloids with diverse biological activities (Kaur & Kumar, 2020).

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride, also known as 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a part of a large group of natural products known as isoquinoline alkaloids . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .

Mode of Action

The interaction of this compound with its targets results in diverse biological activities. This compound exerts its effects by interacting with the biochemical pathways of the target organisms or cells .

Biochemical Pathways

This compound affects various biochemical pathways. The exact pathways and their downstream effects are subject to the specific target and the biological context. It is known that this compound has a broad range of biological activities, indicating that it may interact with multiple pathways .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target and the biological context. Given its diverse biological activities, this compound likely induces a variety of molecular and cellular changes .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZTXWVJZMVLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63905-73-7
Record name Isoquinoline, 6-hydroxy-1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
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1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
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1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
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1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
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1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Reactant of Route 6
1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride

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